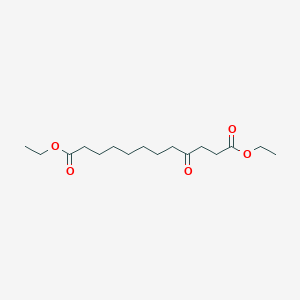
2-Azido-4-chloro-1-(phenylsulfanyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Azido-4-chloro-1-(phenylsulfanyl)benzene is an organic compound that features an azido group, a chloro group, and a phenylsulfanyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-4-chloro-1-(phenylsulfanyl)benzene typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of polar aprotic solvents such as acetonitrile or dimethyl sulfoxide (DMSO) and may involve catalysts like copper(II) triflate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce this compound efficiently.
化学反应分析
Types of Reactions
2-Azido-4-chloro-1-(phenylsulfanyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Azidotrimethylsilane (TMSN3) in the presence of copper(II) triflate.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Major Products
科学研究应用
2-Azido-4-chloro-1-(phenylsulfanyl)benzene has several applications in scientific research:
作用机制
The mechanism of action of 2-Azido-4-chloro-1-(phenylsulfanyl)benzene involves its reactivity towards nucleophiles and electrophiles. The azido group can undergo nucleophilic substitution, leading to the formation of amines, while the benzene ring can participate in electrophilic aromatic substitution reactions . The phenylsulfanyl group can influence the electronic properties of the benzene ring, affecting its reactivity in various chemical reactions .
相似化合物的比较
Similar Compounds
2-Azido-4-chlorobenzene: Lacks the phenylsulfanyl group, making it less versatile in certain reactions.
4-Chloro-1-(phenylsulfanyl)benzene: Lacks the azido group, limiting its applications in bioconjugation.
2-Azido-1-(phenylsulfanyl)benzene: Similar structure but different substitution pattern, affecting its reactivity.
Uniqueness
2-Azido-4-chloro-1-(phenylsulfanyl)benzene is unique due to the presence of both the azido and phenylsulfanyl groups, which provide a combination of reactivity and electronic properties not found in other similar compounds. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications .
属性
CAS 编号 |
91331-49-6 |
|---|---|
分子式 |
C12H8ClN3S |
分子量 |
261.73 g/mol |
IUPAC 名称 |
2-azido-4-chloro-1-phenylsulfanylbenzene |
InChI |
InChI=1S/C12H8ClN3S/c13-9-6-7-12(11(8-9)15-16-14)17-10-4-2-1-3-5-10/h1-8H |
InChI 键 |
CYCSQCSUASLDTK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)Cl)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


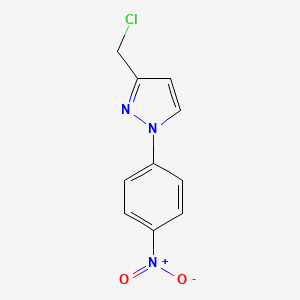
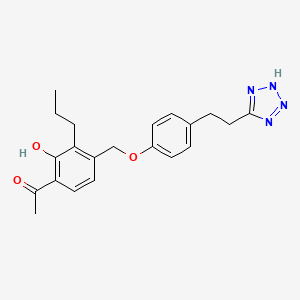
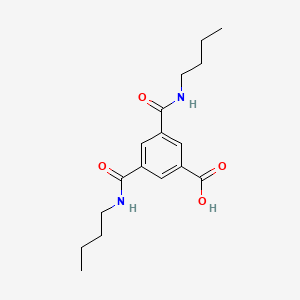
![2,2,4-Trimethyl-3,4-dihydro-1H-naphtho[2,1-c]azepine-1,5(2H)-dione](/img/structure/B14352323.png)

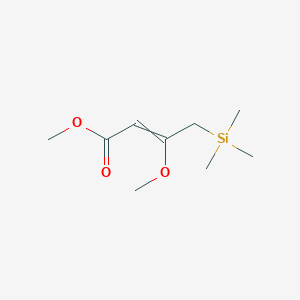
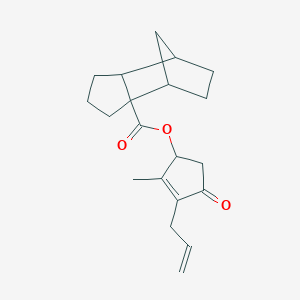
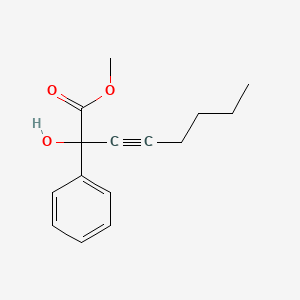
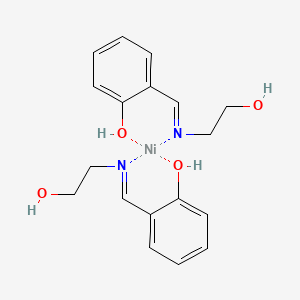

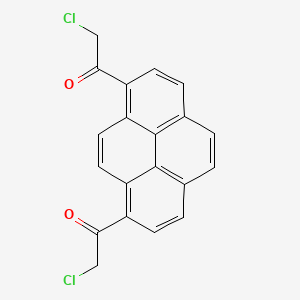

![2,6-Dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14352374.png)
